molecular formula C16H14F3NO3 B7694816 3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B7694816
M. Wt: 325.28 g/mol
InChI Key: JQCNMEHMIXXWKE-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of methoxy groups and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-(trifluoromethyl)aniline. The process begins with the activation of the carboxylic acid group to form an acid chloride, which then reacts with the amine to form the desired benzamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid, while reduction of a nitro group can produce 3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]aniline.

Scientific Research Applications

3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy groups can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
  • 4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
  • 3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

Uniqueness

3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the methoxy groups and the trifluoromethyl group. This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-11-7-10(8-12(9-11)23-2)15(21)20-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCNMEHMIXXWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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